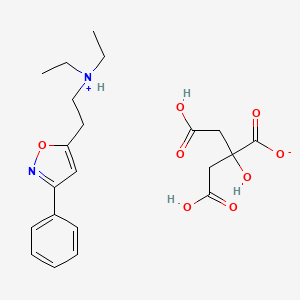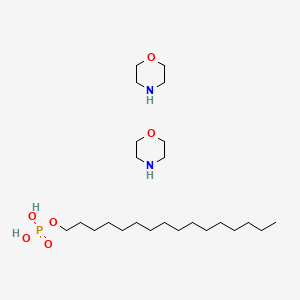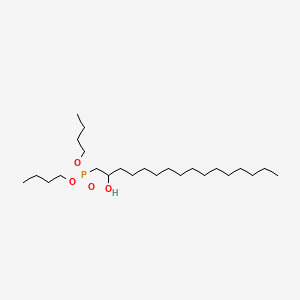
3-Phenyl-5-(2-(diethylamino)ethyl)isoxazole citrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-5-(2-(diethylamino)ethyl)isoxazole citrate involves several steps. One common method starts with the reaction of 3-chloropropionyl chloride with N-hydroxybenzamidine in dry ether, followed by the addition of diethylamine in dry benzene . The reaction conditions typically involve cooling with ice and stirring at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
3-Phenyl-5-(2-(diethylamino)ethyl)isoxazole citrate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the diethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoxazole derivatives.
Aplicaciones Científicas De Investigación
3-Phenyl-5-(2-(diethylamino)ethyl)isoxazole citrate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its anti-inflammatory and antitussive properties.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 3-Phenyl-5-(2-(diethylamino)ethyl)isoxazole citrate involves its interaction with specific molecular targets in the body. It is believed to inhibit certain enzymes and receptors involved in inflammatory pathways, thereby reducing inflammation and suppressing cough . The exact molecular targets and pathways are still under investigation, but it is known to modulate the activity of neurotransmitters and inflammatory mediators .
Comparación Con Compuestos Similares
Similar Compounds
Oxolamine Citrate: Another anti-inflammatory and antitussive agent with a similar structure.
Isoxazole Derivatives: Compounds with the isoxazole ring, known for their diverse biological activities.
Uniqueness
3-Phenyl-5-(2-(diethylamino)ethyl)isoxazole citrate stands out due to its specific combination of the isoxazole ring and the diethylaminoethyl group, which imparts unique pharmacological properties. Its ability to act as both an anti-inflammatory and cough suppressant makes it particularly valuable in medicinal chemistry .
Propiedades
Número CAS |
985-69-3 |
|---|---|
Fórmula molecular |
C21H28N2O8 |
Peso molecular |
436.5 g/mol |
Nombre IUPAC |
2-(carboxymethyl)-2,4-dihydroxy-4-oxobutanoate;diethyl-[2-(3-phenyl-1,2-oxazol-5-yl)ethyl]azanium |
InChI |
InChI=1S/C15H20N2O.C6H8O7/c1-3-17(4-2)11-10-14-12-15(16-18-14)13-8-6-5-7-9-13;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-9,12H,3-4,10-11H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
Clave InChI |
IONVJVZOGJBIOM-UHFFFAOYSA-N |
SMILES canónico |
CC[NH+](CC)CCC1=CC(=NO1)C2=CC=CC=C2.C(C(=O)O)C(CC(=O)O)(C(=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![trans-2-Methyl-3-[(phenylmethoxy)methyl]-oxirane](/img/structure/B13774297.png)







